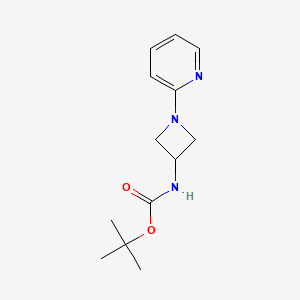
tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate
概要
説明
tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate is an organic compound with the molecular formula C13H19N3O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and pyridine, a six-membered nitrogen-containing aromatic ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate typically involves the reaction of azetidine derivatives with pyridine derivatives under specific conditions. One common method includes the use of tert-butyl chloroformate as a protecting group for the azetidine nitrogen, followed by nucleophilic substitution with a pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .
化学反応の分析
Types of Reactions
tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study the interactions of azetidine and pyridine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs, particularly those targeting the central nervous system .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of polymers and specialty chemicals .
作用機序
The mechanism of action of tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, while the pyridine ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of biological pathways, leading to various effects .
類似化合物との比較
Similar Compounds
tert-Butyl (1-(thietan-3-yl)azetidin-3-yl)carbamate: Similar in structure but contains a thietane ring instead of a pyridine ring.
tert-Butyl (1-(pyridin-2-yl)azetidin-3-yl)carbamate: Contains a pyridine ring similar to the target compound.
Uniqueness
This compound is unique due to the combination of the azetidine and pyridine rings. This dual functionality allows for diverse reactivity and interactions, making it a valuable compound in various fields of research and industry .
特性
IUPAC Name |
tert-butyl N-(1-pyridin-2-ylazetidin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)15-10-8-16(9-10)11-6-4-5-7-14-11/h4-7,10H,8-9H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXNRCWSAHCRKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chlorophenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2647146.png)



![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2647153.png)


![N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide](/img/structure/B2647158.png)

![5-cyclopropyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2647163.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(ethylthio)benzamide](/img/structure/B2647165.png)
